molecular formula C9H8N2O2 B11447447 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ol

3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ol

Cat. No.: B11447447
M. Wt: 176.17 g/mol
InChI Key: PABJGWCWGNWLDQ-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroxyimoyl halides with a dipolarophile under mild basic conditions, such as sodium bicarbonate, at ambient temperature . This reaction can yield a mixture of isoxazole derivatives, including the desired oxadiazole compound.

Industrial Production Methods

Industrial production of 3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE may involve optimized synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-(4-methylphenyl)-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C9H8N2O2/c1-6-2-4-7(5-3-6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12)

InChI Key

PABJGWCWGNWLDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=O)N2

Origin of Product

United States

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